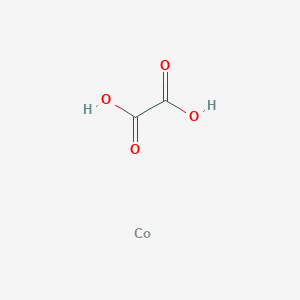

Cobalt(ii)oxalate anhydrous

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

814-89-1 |

|---|---|

Molekularformel |

C2H2CoO4 |

Molekulargewicht |

148.97 g/mol |

IUPAC-Name |

cobalt;oxalic acid |

InChI |

InChI=1S/C2H2O4.Co/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); |

InChI-Schlüssel |

GHVNNFKGRJGVLD-UHFFFAOYSA-N |

Kanonische SMILES |

C(=O)(C(=O)O)O.[Co] |

Andere CAS-Nummern |

814-89-1 |

Physikalische Beschreibung |

Solid; Rapidly absorbs moisture from the air forming hydrates; [Merck Index] Pink hygroscopic powder; [Alfa Aesar MSDS] |

Piktogramme |

Irritant; Health Hazard; Environmental Hazard |

Herkunft des Produkts |

United States |

Synthesis Methodologies for Cobaltous Oxalate Compounds

Precipitation Techniques for Cobaltous Oxalate (B1200264)

Precipitation is a widely utilized method for synthesizing cobaltous oxalate due to its relative simplicity and scalability. This process involves the reaction of a soluble cobalt salt with an oxalate-containing solution to form the insoluble cobaltous oxalate, which then precipitates out of the solution.

Co-precipitation is a technique where multiple metal ions are precipitated simultaneously from a solution. In the context of cobaltous oxalate, this approach is particularly relevant for the synthesis of mixed-metal oxalates, which can serve as precursors for multi-component oxides. For instance, in the recycling of lithium-ion batteries, cobalt and nickel can be co-precipitated as mixed oxalates from leach liquors using oxalic acid as the precipitating agent. mdpi.com The efficiency of this process is influenced by factors such as temperature and pH. mdpi.com Studies have shown that a temperature of around 50–55 °C is optimal for this precipitation. mdpi.com

The co-precipitation method can also be applied to recover cobalt, nickel, and manganese from the organic leach solutions of spent lithium-ion batteries. mdpi.com By adjusting the molar ratio of the metal ions to oxalic acid, the recovery percentages of the metals can be controlled. mdpi.com For example, at a molar ratio of 1:7.5 (M²⁺:H₂C₂O₄), recovery rates of 99.26% for cobalt, 98.93% for nickel, and 94.01% for manganese have been achieved. mdpi.com However, higher molar ratios can lead to the co-extraction of other elements like lithium and aluminum, which reduces the purity of the final product. mdpi.com

A study on the synthesis of NMC-721 (Lithium Nickel Manganese Cobalt Oxide) cathode precursors utilized oxalate co-precipitation. The resulting precursor had a transition metal ratio of 7.5:1.5:1, indicating a higher nickel content and lower manganese content than initially targeted, a characteristic attributed to the oxalate co-precipitation process. n-bri.org

Controlled precipitation methods aim to exert greater command over the physical characteristics of the resulting cobaltous oxalate particles, such as their size and shape. This is achieved by carefully manipulating the reaction conditions.

Water-controlled precipitation is a template-free approach for synthesizing cobaltous oxalate nanostructures with controllable morphologies. cas.cnnih.gov By altering the solvents and the order of solution addition at ambient temperature and pressure, it is possible to selectively produce one-dimensional nanorods and nanowires or layered parallel folding nanostructures. cas.cnnih.gov This method is noted for its simplicity and potential for large-scale production. cas.cn

The process involves dissolving cobalt chloride hexahydrate and oxalic acid in solvents like N,N-dimethylacetamide (DMA) or dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. taylorandfrancis.com Water is then used as the precipitating agent. taylorandfrancis.com The order of addition, whether water is added to the stock solution or vice versa, plays a significant role in determining the final morphology of the cobalt oxalate nanostructures. taylorandfrancis.com

Surfactant-assisted precipitation involves the use of surfactants to influence the nucleation and growth of cobaltous oxalate crystals, thereby controlling their morphology. rsc.org Surfactants can act as soft templates, directing the growth of nanocrystallites in a specific direction. sioc-journal.cn

One study reported the synthesis of cobalt oxalate nanorods through a one-step solid-state reaction between cobalt salts and oxalic acid in the presence of polyethylene (B3416737) glycol (PEG), a nonionic surfactant. sioc-journal.cn The morphology of the resulting nanorods was found to be dependent on the type of cobalt salt used and the degree of polymerization of the PEG. sioc-journal.cn

Another approach involves the use of a surfactant, F-127, in an aqueous solution containing cobalt nitrate (B79036) and ammonium (B1175870) oxalate. sciforum.net This method, followed by calcination, can produce Co₃O₄ nanoparticles with an average size of less than 40 nm. sciforum.net The reaction temperature during precipitation also plays a crucial role in the final morphology of the particles. sciforum.net Research has also explored the use of various surfactants, including tetradecyltrimethylammonium bromide (TTAB) and polydimethylsiloxane (B3030410) (PDMS), in combination with oxalate precipitators. elte.hu It was observed that oxalate precipitators generally lead to larger and more polydisperse particles compared to carbonate precipitators. elte.hu

Table 1: Comparison of Controlled Precipitation Methods for Cobaltous Oxalate

| Method | Key Feature | Resulting Morphology | Advantages |

|---|---|---|---|

| Water-Controlled Precipitation | Altering solvents and addition order | 1D nanorods, nanowires, layered structures cas.cnnih.gov | Simple, template-free, scalable cas.cn |

| Surfactant-Assisted Precipitation | Use of surfactants like PEG or F-127 | Nanorods, nanoparticles sioc-journal.cnsciforum.net | Control over particle size and morphology rsc.orgsioc-journal.cn |

Gel Growth Techniques for Cobaltous Oxalate Crystals

Gel growth is a technique used to grow high-quality single crystals of substances that are sparingly soluble in water, like cobaltous oxalate. The gel medium slows down the diffusion of reactants, allowing for controlled nucleation and crystal growth.

The agar-agar gel method is a popular choice for growing cobaltous oxalate crystals due to its simplicity and the fact that agar (B569324) gel is not pH-dependent. lbp.world This method can be carried out using either single or double diffusion techniques. lbp.world

In a typical single diffusion setup, a solution of a cobalt salt (e.g., cobalt chloride) is incorporated into the agar-agar gel. scholarsresearchlibrary.comijcrt.org After the gel sets, a solution of oxalic acid is carefully poured on top. scholarsresearchlibrary.comijcrt.org The oxalic acid then diffuses into the gel, reacting with the cobalt ions to form cobaltous oxalate crystals over a period of weeks. bhu.ac.in The concentration of the gel, the concentration of the reactants, and the aging period of the gel are all parameters that can be adjusted to control the nucleation and size of the crystals. lbp.worldijcrt.org For instance, researchers have successfully grown cobaltous oxalate crystals in test tubes using a 0.5% agar-agar gel with 0.75 M cobalt chloride and 1 M oxalic acid, with the crystals being harvested after about 45 days. scholarsresearchlibrary.com

The use of a neutral gel layer can also be employed to control nucleation, though it may not necessarily increase the final crystal size. lbp.world The morphology of the crystals grown using single diffusion, double diffusion, and neutral gel methods has been found to be similar. lbp.world

Table 2: Optimized Growth Parameters for Cobaltous Oxalate Crystals in Agar-Agar Gel

| Parameter | Optimized Value |

|---|---|

| Percentage of gel | 2.0% ijcrt.org |

| Concentration of cobalt chloride | 1.0 M ijcrt.org |

| Concentration of oxalic acid | 1.0 M ijcrt.org |

| Volume of cobalt chloride solution | 5.0 ml ijcrt.org |

| Volume of oxalic acid solution | 15 ml ijcrt.org |

| Gel setting period | 34 Hours ijcrt.org |

| Gel aging period | 4 days ijcrt.org |

Silica (B1680970) Gel Method

The silica gel method is a common approach for the synthesis of cobaltous oxalate crystals. This technique involves the creation of a silica gel matrix, typically by acidifying a sodium metasilicate (B1246114) solution. The gel acts as a controlled diffusion medium for the reactants, leading to the gradual formation of crystals.

In a typical procedure, a silica gel is prepared at a specific pH, for instance, pH 5, by reacting a sodium metasilicate solution with an acid like nitric acid or oxalic acid. researchgate.net The gelling process can take several days. researchgate.net Once the gel is set, solutions of a cobalt salt (e.g., cobalt nitrate) and an oxalate source (e.g., ammonium oxalate or sodium oxalate) are introduced. researchgate.netbcrec.id These reactants then diffuse through the gel, and where they meet, cobaltous oxalate crystals begin to grow.

The type of reaction vessel used, such as a straight tube or a U-tube, can influence the outcome of the synthesis. researchgate.net In a straight tube method, one reactant is often incorporated into the gel itself, while the other is added as a supernatant solution on top. bcrec.id This can lead to the direct formation of a pink crystalline powder. researchgate.net In contrast, the U-tube method involves placing the gel in the bottom of the 'U' and adding the two reactant solutions to the separate arms of the tube. researchgate.netresearchgate.net This configuration generally results in a slower diffusion rate, which can promote the growth of larger and better-formed crystals, though it often requires a longer growth period. researchgate.net For example, red block-shaped crystals have been obtained using the U-tube method over a period of 12 weeks. researchgate.net

The use of different solvents can also affect the crystallization process. In the straight tube method, the choice of solvent can influence crystallization and potentially delay the direct precipitation of the product. researchgate.net

Optimization of Gel Growth Parameters

The quality and morphology of cobaltous oxalate crystals grown in a gel medium are highly dependent on several experimental parameters. Optimizing these parameters is crucial for controlling nucleation and achieving desired crystal characteristics. lbp.world Key parameters that are often varied include the concentration of the gel, the concentration of the reactants, the aging period of the gel, and the physical dimensions of the reaction vessel. lbp.worldijcrt.org

Effect of Gel Concentration: The concentration of the gelling agent, such as agar-agar, affects the density of the gel matrix and thereby the diffusion rates of the reactants. lbp.world Experiments have been conducted with agar-agar concentrations ranging from 0.25% to 1.50%. lbp.world

Effect of Reactant Concentration: The concentrations of the cobalt salt and the oxalate source are critical. For instance, in an agar-agar gel system, concentrations of cobalt chloride and oxalic acid have been varied between 0.5M and 2.0M. bhu.ac.in The relative concentrations of the reactants can influence the location of nucleation within the gel column. lbp.world

Effect of Gel Aging: The time the gel is allowed to set and age before the introduction of reactants, known as the aging period, can also play a role. Aging periods of 2 to 3 days have been found to be optimal for growing good quality crystals in some systems. lbp.world

Effect of Reactant Volume and Placement: The volume of the reactant solutions can impact the growth of crystals. For example, when varying the amount of the second reactant solution from 10 ml to 30 ml, the location of crystal nucleation was observed to shift within the gel column, potentially due to gravitational forces. lbp.world

The following table summarizes optimized growth parameters from a study using the agar gel method for single diffusion crystal growth:

| Parameter | Optimized Value |

| Percentage of gel | 2.0 % |

| Concentration of cobalt chloride | 1.0M |

| Concentration of oxalic acid | 1.0M |

| Volume of cobalt chloride | 5.0 ml |

| Volume of oxalic acid | 15 ml |

| Gel setting period | 34 Hours |

| Gel aging period | 4 days |

This table is based on data for growing cobalt oxalate single crystals using the agar gel method. ijcrt.org

Solution-Based Synthesis Routes

Solution-based methods offer versatile and scalable approaches for the synthesis of cobaltous oxalate with controlled morphologies. These techniques involve the precipitation of the product from a solution under specific conditions of temperature, pressure, and solvent composition.

Hydrothermal Synthesis

Hydrothermal synthesis is a method that utilizes water as a solvent under high temperature and pressure to facilitate the crystallization of materials. This technique has been successfully employed to produce various cobalt oxalate compounds.

For example, purple crystals of Na₂Co₂(C₂O₄)₃(H₂O)₂ have been synthesized in high yields through hydrothermal reactions. rsc.org In another application, cobalt oxide (Co₃O₄) nanoparticles have been produced by mixing high-temperature water with an aqueous cobalt acetate (B1210297) precursor at high pressure. researchgate.net While this produces the oxide, it demonstrates the utility of hydrothermal conditions for cobalt-based material synthesis.

The morphology of the resulting cobalt oxalate can be controlled by adjusting hydrothermal parameters such as temperature and time. vjs.ac.vn For instance, a facile approach using cobalt nitrate, sodium oxalate, and ethylene (B1197577) glycol as precursors in a hydrothermal process has been used to synthesize cobalt oxide nanorods. vjs.ac.vn By varying the temperature and duration of the hydrothermal treatment, the morphological characteristics of the nanorods can be optimized. vjs.ac.vn Research has shown that at 120°C for 3 hours, nanorods with diameters of 300-500 nanometers and lengths of 1-5 micrometers can be obtained. vjs.ac.vn

Solvothermal Synthesis

Solvothermal synthesis is similar to the hydrothermal method but uses a non-aqueous solvent or a mixture of water and an organic solvent. This technique provides an effective means of controlling the size, shape, and crystallinity of the resulting cobaltous oxalate particles.

Well-defined cobaltous oxalate dihydrate (CoC₂O₄·2H₂O) microstructures with controllable morphologies, such as microrods and micropolyhedrons, have been synthesized via a simple solvothermal process. rsc.orgrsc.org The morphology of the product can be readily controlled by adjusting the composition of the solvents. rsc.orgrsc.org For instance, using a mixed water-ethylene (B12542467) glycol (EG) solution as the solvent can lead to the formation of microrods. rsc.org In a typical synthesis of microrods, cobalt chloride and oxalic acid are dissolved in a mixture of deionized water and ethylene glycol. rsc.org The resulting solution is then sealed in a Teflon-lined stainless steel autoclave and heated. rsc.org In contrast, using only deionized water as the solvent under similar conditions tends to produce micropolyhedrons. rsc.org

The following table outlines the synthesis conditions for producing different morphologies of CoC₂O₄·2H₂O:

| Morphology | Solvent | Precursors |

| Microrods (MRs) | Mixed water-EG solution | Cobalt chloride, Oxalic acid |

| Micropolyhedrons (MPs) | Deionized water | Cobalt chloride, Oxalic acid |

This table illustrates how the solvent composition in a solvothermal process can direct the morphology of the resulting cobaltous oxalate microstructures. rsc.org

Furthermore, a microemulsion-mediated solvothermal method has been used to synthesize cobaltous oxalate nanorods, which can then be thermally decomposed to produce cobalt oxide nanoparticles. capes.gov.br

Solid-State Reaction Synthesis of Cobaltous Oxalate

Solid-state reactions offer a direct and often solvent-free route to synthesize materials. These methods typically involve the intimate mixing of solid reactants, which are then heated to initiate a chemical reaction.

One-Step Solid-State Chemical Reactions

One-step solid-state chemical reactions have been developed for the synthesis of cobaltous oxalate nanorods. sioc-journal.cn This method involves the low-heating temperature solid-state reaction of a cobalt salt with oxalic acid. sioc-journal.cnsioc-journal.cn The presence of a nonionic surfactant, such as polyethylene glycol (PEG), can play a crucial role in this process. sioc-journal.cnsioc-journal.cn

In this synthetic approach, the different cobalt salts and the degree of polymerization of the surfactant can influence the morphology of the resulting nanorods. sioc-journal.cnsioc-journal.cn The surfactant is believed to act as a soft template, inducing the nanocrystallites of the product to grow in a specific direction, thereby leading to the formation of rod-like structures. sioc-journal.cnsioc-journal.cn This method is notable for its simplicity, as it can produce one-dimensional cobaltous oxalate nanorods in a single step. sioc-journal.cnsioc-journal.cn

Mechanochemical Solid-State Reactions

Mechanochemical solid-state reaction is a method employed for the synthesis of cobaltous oxalate. This technique involves the mechanical grinding of solid reactants, inducing chemical transformations through the energy supplied by milling or grinding. In this process, cobalt salts and oxalic acid are reacted directly in the solid state, often with the assistance of a nonionic surfactant like polyethylene glycol (PEG), to produce cobalt oxalate nanorods in a single step at low heating temperatures. sioc-journal.cn

The synthesis can be performed using a ball mill, where a mixture of a cobalt salt, such as cobalt acetate or cobalt nitrate, and oxalic acid are mechanically treated. cardiff.ac.ukmdpi.com For instance, cobalt oxalate dihydrate has been produced through the mechanochemical reaction of cobalt acetate and oxalic acid. cardiff.ac.uk Another approach involves grinding cobalt nitrate (Co(NO₃)₂·6H₂O) with ammonium hydrogen carbonate (NH₄HCO₃) to create a precursor, which is then thermally treated to yield cobalt oxide nanoparticles. cardiff.ac.ukresearchgate.net The mechanical activation of a mixture of cobalt oxalate and iron oxalate in a vibrating mill is a step in the synthesis of cobalt ferrite (B1171679), demonstrating the utility of mechanochemically prepared cobalt oxalate as a precursor. mdpi.com

This solvent-free or low-solvent method is recognized for its simplicity and potential to produce materials with unique characteristics, such as distorted unit cells, which can influence catalytic activity in subsequent applications. cardiff.ac.uk

Sustainable and Green Synthesis Strategies

In response to growing environmental concerns and the need for resource circularity, sustainable and green synthesis strategies for cobaltous oxalate have gained significant traction. These methods prioritize the use of environmentally benign reagents, lower energy consumption, and the valorization of waste streams, particularly from spent lithium-ion batteries.

Recovery from Spent Lithium-Ion Batteries (LIBs)

The recycling of spent LIBs presents a critical secondary source for valuable metals like cobalt. Green chemistry principles are increasingly being applied to develop efficient and environmentally friendly hydrometallurgical processes to recover cobalt in the form of cobaltous oxalate, which can then be used as a precursor for new cathode materials. acs.org

One-pot processes combine leaching and precipitation into a single step, simplifying the recovery of cobaltous oxalate from spent LIB cathode materials. mdpi.com In a notable example, an aqueous mixture of malic acid (as a leaching agent) and oxalic acid (as a precipitating agent) is used to simultaneously leach cobalt ions and precipitate them as nanostructured cobalt oxalate. mdpi.comresearchgate.net This method has demonstrated a high cobalt recovery yield of 99.28% and advantageously operates without the need for a reducing agent like hydrogen peroxide (H₂O₂). mdpi.comdoaj.orgresearchgate.net The removal of aqueous cobalt ions as cobalt oxalate precipitate shifts the chemical equilibrium, facilitating the dissolution of Co³⁺ ions from the cathode material. mdpi.com

Another approach utilizes glycine, a green chelating agent, in combination with ascorbic acid or hydrogen peroxide to leach cobalt, which is then selectively precipitated as cobalt oxalate using oxalic acid. researchgate.net Similarly, a closed-loop process using oxalic acid and ammonium hydrogen oxalate as digestion reagents has been developed to effectively separate lithium and cobalt from LiCoO₂ cathodes, precipitating cobalt as cobalt(II) oxalate dihydrate while lithium remains in the aqueous phase. acs.org This process achieves over 97 wt% recovery for both lithium and cobalt at a pH < 2.5. acs.org

| Leaching/Precipitating Agents | Reducing Agent | Cobalt Recovery Efficiency (%) | Reference |

|---|---|---|---|

| Malic Acid / Oxalic Acid | None | 99.28 | mdpi.com |

| Glycine / Ascorbic Acid | Ascorbic Acid | ~95 | researchgate.net |

| Oxalic Acid / Ammonium Hydrogen Oxalate | None (self-reducing) | >97 | acs.org |

| Malic Acid / H₂O₂ (for comparison) | H₂O₂ | 86.69 | mdpi.com |

More traditional multi-step hydrometallurgical routes involve leaching, purification via solvent extraction, and subsequent precipitation or stripping to recover cobaltous oxalate. An established process involves leaching the cathode material with sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂), achieving leaching efficiencies of 95% for cobalt. researchgate.netcapes.gov.br After leaching, impurity ions are removed by adjusting the pH. researchgate.netscribd.com Cobalt(II) is then selectively extracted from the purified aqueous phase using an extractant like saponified P507 (2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester) or Cyanex 272. researchgate.netresearchgate.net Finally, cobaltous oxalate is recovered from the strip liquor by precipitation stripping with oxalic acid, yielding a product with purity greater than 99.9%. researchgate.netresearchgate.net

Another variation uses D2EHPA (di-(2-ethylhexyl) phosphoric acid) and PC-88A (2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester) for solvent extraction to separate cobalt from other metals before precipitating it with oxalic acid to a purity of 99.50%. rsc.org

| Leaching Agents | Leaching Efficiency (%) | Solvent Extraction Agent | Final Product Purity (%) | Reference |

|---|---|---|---|---|

| 4 M H₂SO₄ + 10% v/v H₂O₂ | 95 (Co) | Saponified P507 | >99.9 | researchgate.net |

| 2000 mole/m³ H₂SO₄ + 5 Vol% H₂O₂ | Not specified | Saponified Cyanex 272 | Not specified | researchgate.net |

| 3.0 mol L⁻¹ H₂SO₄ + 1.6 mL g⁻¹ H₂O₂ | Not specified | D2EHPA and PC-88A | 99.50 | rsc.org |

Oxalic Acid Assisted Synthesis Pathways

Oxalic acid plays a central role in green synthesis, acting not only as a precipitant but also as a leaching agent and a route to creating functional nanostructures. acs.orgcbs.dkrsc.org Oxalate-mediated synthesis is used to produce hybrid nickel-cobalt (B8461503) oxalate nanostructures via a wet-chemical technique, which serve as precursors for efficient electrocatalysts. rsc.org The use of diammonium oxalate monohydrate as a precipitating agent in a coprecipitation method leads to the formation of 3D Ni-Co oxalate microflowers, a result of anisotropic ultrafine nanoparticle growth. cbs.dk

In the context of LIB recycling, oxalic acid is a key reagent in an environmentally friendly, closed-loop process that digests the LiCoO₂ cathode. acs.org It facilitates the separation by precipitating cobalt as solid cobalt(II) oxalate dihydrate while solubilizing lithium as aqueous lithium oxalate. acs.org This process identifies a green-colored Co(III)-oxalate complex as an intermediate, which subsequently reduces to the final pink-colored Co(II)-oxalate precipitate. acs.org This direct use of oxalate chemistry provides an energy-efficient and cost-effective recovery route. acs.org

Morphological Control and Anisotropic Growth of Cobaltous Oxalate Nanostructures

Controlling the size, shape, and dimensionality of cobaltous oxalate is crucial as these properties are often retained after thermal decomposition to cobalt oxide (Co₃O₄), influencing the performance in applications like catalysis and energy storage. rsc.orgcas.cn

Several strategies have been developed to direct the morphological and anisotropic growth of cobaltous oxalate nanostructures. The use of polymeric additives during precipitation is one effective method. For example, adding polymethylmethacrylate (PMMA) to the precipitation system can modify the characteristic elongated rod shape of cobalt oxalate particles (with an axial ratio of 10) to produce particles with lower axial ratios, cubes, and even platelets (axial ratio 0.2). rsc.org This effect is attributed to the PMMA adsorbing on specific crystal surfaces and influencing the aggregation kinetics. rsc.org

The solvent environment also plays a critical role. The use of aprotic solvents or altering the water content in mixed-solvent systems can change the polarity, viscosity, and ionization power of the medium, which in turn affects the anisotropic growth of oxalate crystals, leading to various morphologies. rsc.org For instance, different morphologies of CoC₂O₄·2H₂O have been prepared in H₂O-DEAc and H₂O-NMP solvent systems due to selective interactions between the aprotic solvents and specific crystallographic planes. rsc.org Microemulsion-based methods, creating confined nanoscale reaction media, have been used to synthesize rod-shaped nanostructures of cobalt oxalate dihydrate. csic.es

Furthermore, even simple parameters like the order of adding solutions can have a significant impact on whether nanorods or nanowires are formed. cas.cn The thermal decomposition of pre-formed cobalt oxalate rods can also be controlled; a slow heating rate promotes the anisotropic growth of aligned nanoparticles, whereas a fast heating rate leads to agglomerated nanoparticles. researchgate.net This demonstrates that both the initial synthesis of the oxalate precursor and its subsequent processing are vital for achieving desired nanostructures. cas.cnresearchgate.net

Fabrication of One-Dimensional Nanostructures (e.g., Nanorods, Nanowires)

The synthesis of one-dimensional (1D) cobaltous oxalate nanostructures, such as nanorods and nanowires, has been achieved through various methods, including water-controlled precipitation, solid-state chemical reactions, and microemulsion-mediated solvothermal synthesis. cas.cnsioc-journal.cndoi.org

A one-step, template-free, water-controlled precipitation method has been successfully employed to create 1D cobaltous oxalate nanostructures at ambient temperature and pressure. nih.gov In this approach, stock solutions of oxalic acid and a cobalt salt (like cobalt chloride hexahydrate) are prepared in solvents such as N,N-dimethylacetamide (DMA) or dimethyl sulfoxide (DMSO). taylorandfrancis.com The controlled addition of water as a precipitating agent triggers the formation of nanorods and nanowires. taylorandfrancis.com For instance, when DMA is used as the solvent for the stock solution, the resulting cobaltous oxalate can form nanowires with diameters of approximately 100 nm and lengths extending to tens of micrometers. acs.org

Another approach involves a low-heating temperature solid-state reaction between cobalt salts and oxalic acid in the presence of a nonionic surfactant like polyethylene glycol (PEG). sioc-journal.cn This method has been shown to produce cobaltous oxalate nanorods in a single step. sioc-journal.cn

The microemulsion-mediated solvothermal synthesis method is also effective for producing cobaltous oxalate nanorods. doi.org This technique offers control over the morphology of the resulting nanostructures. doi.org Furthermore, hydrothermal processes have been utilized, where cobalt nitrate and sodium oxalate are dissolved in an ethylene glycol and water solution to produce nanorods. vjs.ac.vnunica.it The dimensions of these nanorods can be influenced by the reaction time and temperature. vjs.ac.vn For example, a hydrothermal process at 120°C for 3 hours can yield nanorods with diameters of 300 to 500 nanometers and lengths of 1 to 5 micrometers. vjs.ac.vn

The morphology of the 1D nanostructures can be further tuned by the feeding order of the reactants, a parameter that plays a significant role in the synthesis of both nanorods and nanowires. nih.gov

Synthesis of Two-Dimensional Nanostructures (e.g., Nanoflakes, Nanosheets)

Two-dimensional (2D) cobaltous oxalate nanostructures, including nanoflakes and nanosheets, have been synthesized through methods such as straightforward chemical precipitation and hydrothermal routes. These techniques allow for the creation of materials with high specific surface areas, which is advantageous for various applications. researchgate.net

A simple chemical precipitation method, without the use of templates or capping agents, has been developed to produce 2D cobaltous oxalate dihydrate (CoC2O4•2H2O) nanosheets. researchgate.net By adjusting the ratio of reactants in an ethylene glycol solvent, the morphology can be tuned from a three-dimensional (3D) structure to 2D nanosheets. researchgate.net

Hydrothermal synthesis is another effective method for producing 2D nanostructures. Amorphous 3D nanoflake array-assembled porous 2D cobalt-oxalate coordination polymer thin sheets have been synthesized via a facile hydrothermal route with electro-magnetic stirring. researchgate.net In a different approach, vertically aligned nickel-cobalt layered double hydroxides (LDHs) nanosheets, which are structurally related to oxalate-based materials, have been deposited on a substrate using a hydrothermal method. researchgate.net

The formation of these 2D structures is often a result of self-assembly processes. For example, interlaced nanosheets or nanoflakes can form a stable, self-assembled structure. sci-hub.se The synthesis of cobalt oxide/hydroxide (B78521) nanoflakes has also been achieved through electrodeposition and anodization, resulting in hierarchical structures. acs.org

Influence of Synthesis Parameters on Morphology

The morphology of cobaltous oxalate is highly sensitive to various synthesis parameters. By carefully controlling these conditions, it is possible to direct the formation of specific nanostructures, such as nanorods, nanowires, or nanosheets. Key parameters include the type of solvent used, the order in which reactants are added, and factors that control particle size and shape. nih.govepfl.ch

Effect of Solvent Type

The choice of solvent plays a critical role in determining the morphology of the resulting cobaltous oxalate nanostructures. nih.gov A water-controlled precipitation approach, where water acts as the precipitating agent, has demonstrated that simply changing the primary solvent can lead to different structures. cas.cnnih.gov

For instance, in a one-step precipitation method, using N,N-dimethylacetamide (DMA) as the solvent for the stock solution of oxalic acid and cobalt chloride hexahydrate leads to the formation of one-dimensional nanostructures like nanorods and nanowires. nih.govtaylorandfrancis.com In contrast, switching the solvent to dimethyl sulfoxide (DMSO) under similar conditions results in the formation of layered, parallel-folding nanostructures. nih.govacs.org

The use of different solvents can also affect the crystallization process and may delay direct precipitation. bcrec.id For example, in a gel growth method, using various solvents can influence the diffusion rate of cobalt ions into the gel, thereby affecting the final crystal morphology. bcrec.id The polarity of the solvent and the size of the solvated cobalt ions are contributing factors to these observed differences. bcrec.id The interaction between aprotic solvents and the crystallographic planes of the forming crystals can also lead to different morphologies. rsc.org

Role of Reactant Feeding Order

The sequence in which reactants are introduced during the synthesis process has a profound impact on the final morphology of cobaltous oxalate nanostructures. nih.gov This parameter has been identified as playing an "extraordinary role" in the selective synthesis of nanorods and nanowires through a water-controlled precipitation method. cas.cnnih.gov

Two distinct routes, a "water/stock solution" route and a "stock solution/water" route, have been employed in the one-step synthesis of 1D cobaltous oxalate nanostructures. taylorandfrancis.com The specific order of addition influences the nucleation and growth kinetics of the crystals, thereby directing the formation of either nanorods or nanowires. nih.govscience.gov

In the context of co-precipitation of mixed metal oxalates, the feeding order can determine the morphology of the primary particles. For instance, in the synthesis of nickel-cobalt-manganese-aluminum (NCMA) materials via oxalate co-precipitation, adding the metal salt solution to the oxalate solution (direct strike) versus adding the oxalate solution to the metal salt solution (reverse strike) results in different primary particle shapes. osti.gov In one case, the metal ions form a complex with ammonia (B1221849) first, leading to slower precipitation and three-dimensional growth, while the reverse order leads to flake-like primary particles. osti.gov Similarly, in the precipitation of cobalt hydroxycarbonate and cobalt oxalate, adding the precipitating agent to the cobalt salt solution (PA to Co) versus the reverse (Co to PA) can lead to catalysts with different activities, even if other physical characteristics appear similar. cardiff.ac.uk

Control over Particle Size and Shape

The ability to control the particle size and shape of cobaltous oxalate is crucial for tailoring its properties for specific applications. Several factors, including the use of additives, reaction temperature, and reactant concentrations, have been shown to influence these characteristics.

The use of polymeric additives is an effective strategy for modifying particle shape. For example, polymethylmethacrylate (PMMA) can alter the morphology of cobaltous oxalate from its typical elongated rod shape to cubes or even platelets by inhibiting particle growth along a specific crystallographic direction. epfl.chnih.gov The concentration of the polymer directly influences the degree of this morphological change. epfl.chnih.gov

Reaction temperature is another key parameter. In hydrothermal synthesis, varying the temperature and time can control the dimensions of the resulting nanorods. vjs.ac.vnvjs.ac.vn For instance, synthesis at 120°C for 3 hours produces nanorods with diameters of 300-500 nm and lengths of 1-5 µm, while increasing the temperature to 200°C for 24 hours can result in smoother nanorods with a smaller aspect ratio. vjs.ac.vnresearchgate.net Higher temperatures during the decomposition of the oxalate precursor can also lead to larger and more elongated particles of the resulting cobalt oxide. acs.org

Reactant concentration also plays a role. In the direct precipitation method, a higher concentration of oxalic acid has been found to be beneficial for preparing ultrafine cobaltous oxalate powder. researchgate.net The molar ratio of reactants is also important; for instance, in a microemulsion-mediated synthesis, the molar ratio of water to the surfactant has a significant effect on the morphology of the resulting nanorods. doi.org

Below is a data table summarizing the influence of various synthesis parameters on the morphology of cobaltous oxalate.

| Parameter | Variation | Resulting Morphology | Reference(s) |

| Solvent | N,N-dimethylacetamide (DMA) | Nanorods, Nanowires | nih.govtaylorandfrancis.com |

| Dimethyl sulfoxide (DMSO) | Layered, parallel-folding nanostructures | nih.govacs.org | |

| Reactant Feeding Order | Water/stock solution vs. Stock solution/water | Selectively forms nanorods or nanowires | nih.govtaylorandfrancis.com |

| Direct strike vs. Reverse strike | Different primary particle morphologies | osti.gov | |

| Additive | Polymethylmethacrylate (PMMA) | Rods, cubes, or platelets depending on concentration | epfl.chnih.gov |

| Hydrothermal Temperature/Time | 120°C for 3 hours | Nanorods (300-500 nm diameter, 1-5 µm length) | vjs.ac.vn |

| 200°C for 24 hours | Smooth nanorods with small aspect ratio | vjs.ac.vnresearchgate.net | |

| Reactant Concentration | Higher oxalic acid concentration | Ultrafine powder | researchgate.net |

| Molar ratio of water to surfactant | Control over nanorod morphology | doi.org |

Structural Characterization and Advanced Analysis of Cobaltous Oxalate

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the structural and electronic properties of cobaltous oxalate (B1200264). These techniques provide detailed information on functional groups, vibrational modes, electronic transitions, and surface chemistry.

Fourier Transform Infrared (FTIR) spectroscopy is a critical technique for identifying the functional groups present in cobaltous oxalate, confirming its composition and the presence of water of crystallization. The FTIR spectrum of cobaltous oxalate exhibits several characteristic absorption bands.

A broad and sharp peak is consistently observed in the high-frequency region, typically around 3300-3358 cm⁻¹. scholarsresearchlibrary.comijcrt.orgnih.gov This band is attributed to the O-H stretching vibrations of water molecules, indicating the hydrated nature of the compound (CoC₂O₄·2H₂O). scholarsresearchlibrary.comijcrt.org

The most prominent feature in the mid-frequency range is a strong absorption band located around 1621-1641 cm⁻¹, which is characteristic of the C=O carbonyl stretching vibration of the oxalate moiety. scholarsresearchlibrary.comnih.govrsc.org Additionally, two distinct sharp peaks are found near 1316-1327 cm⁻¹ and 1357-1367 cm⁻¹. scholarsresearchlibrary.comijcrt.orgnih.govrsc.org These are assigned to the symmetric and asymmetric stretching vibrations of the C–O bond, respectively. nih.govrsc.org The presence of these bands confirms that the oxalate groups act as bridging ligands with all four oxygen atoms coordinated to the cobalt metal centers. scholarsresearchlibrary.com

In the lower frequency region, a peak around 822-833 cm⁻¹ corresponds to the asymmetric O–C–O vibrational mode or deformation. scholarsresearchlibrary.comnih.govrsc.org Furthermore, a sharp peak observed around 485-492 cm⁻¹ is assigned to the Co–O metal-oxygen bond stretching vibration, confirming the coordination between the cobalt ion and the oxalate ligand. scholarsresearchlibrary.comnih.gov

FTIR Spectral Data for Cobaltous Oxalate

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

| ~3358 | O-H Stretching (Water of crystallization) | scholarsresearchlibrary.com |

| ~3300 | O-H Stretching (Water of crystallization) | ijcrt.org |

| ~1634 | C=O Stretching | rsc.org |

| ~1621 | Carbonyl (C=O) Stretching | nih.gov |

| ~1361-1367 | C-O Asymmetric Stretching | ijcrt.orgnih.govrsc.org |

| ~1316-1327 | C-O Symmetric Stretching | ijcrt.orgnih.govrsc.org |

| ~822-833 | O-C-O Asymmetric Vibration/Deformation | scholarsresearchlibrary.comnih.govrsc.org |

| ~485-492 | Co-O Metal-Oxygen Stretching | scholarsresearchlibrary.comnih.gov |

Raman spectroscopy provides complementary information to FTIR, particularly for vibrations that are IR-inactive. For cobaltous oxalate, a key feature in the Raman spectrum is a sharp, intense peak around 912-915 cm⁻¹, which is attributed to the C–C stretching mode of the oxalate ligand. rsc.orgrsc.org This mode is typically silent in the infrared spectrum. rsc.org

Other notable Raman shifts include bands at approximately 587 cm⁻¹ and 532 cm⁻¹. The former is assigned to the Co–O stretching or O–Co–O ring deformation mode, while the latter corresponds to the C–C–O bending mode. nih.govrsc.org At lower wavenumbers, peaks around 225 cm⁻¹ and 266 cm⁻¹ are ascribed to M–O stretching and O–M–O ring-bending modes, where M represents the metal center (cobalt). nih.govrsc.org

Raman Spectral Data for Cobaltous Oxalate

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Reference |

| ~912-915 | C-C Stretching | rsc.orgrsc.org |

| ~587 | Co-O Stretching / O-Co-O Ring Deformation | rsc.org |

| ~532 | C-C-O Bending | nih.govrsc.org |

| ~266 | O-M-O Ring Bending | rsc.org |

| ~225 | M-O Stretching | rsc.org |

UV-Visible absorption spectroscopy is employed to study the electronic transitions within cobaltous oxalate and to determine its optical properties, such as the band gap. The spectrum of cobaltous oxalate crystals typically shows a lower cutoff wavelength around 300 nm. bhu.ac.inaip.org This indicates that the material is highly transparent in the visible and near-infrared regions (300-900 nm). bhu.ac.in

The absorption spectrum reveals broad absorption regions, with one study identifying a region near 420 nm attributed to cobalt oxalate nanoparticles. researchgate.netresearchgate.net For octahedral Cobalt(II) complexes, d-d electronic transitions are expected. samipubco.com One study on single crystals determined the optical band gap to be approximately 4.12 eV, which confirms low absorbance in the visible region and suggests its potential use in nonlinear optoelectronic applications. bhu.ac.in The absorption is high at lower wavelengths and decreases significantly at higher wavelengths. bhu.ac.in

Optical Properties of Cobaltous Oxalate

| Parameter | Value | Reference |

| Lower Cutoff Wavelength | ~300 nm | bhu.ac.inaip.org |

| Transparency Range | 300 - 900 nm | bhu.ac.in |

| Absorption Region | ~420 nm | researchgate.netresearchgate.net |

| Optical Band Gap (E_g) | 4.12 eV | bhu.ac.in |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and oxidation states of the constituent elements in cobaltous oxalate.

The high-resolution Co 2p spectrum is characteristic of the Co(II) oxidation state. The Co 2p₃/₂ narrow-scan spectrum can be fitted with two main peaks at approximately 781.2 eV and 783.2 eV. rsc.org The presence of broad satellite peaks, particularly a significant one around 786.2 eV, is a distinctive feature of high-spin Co(II) compounds containing unpaired 3d electrons. rsc.orgthermofisher.com The Co 2p₁/₂ main peak is observed around 797.5 eV. rsc.org

The C 1s spectrum shows a dominant peak at a binding energy of about 288.9 eV, which is assigned to the carbon atoms in the oxalate anion (C₂O₄²⁻). rsc.org The O 1s spectrum can also be fitted to show a strong signal from the oxalate anions at approximately 532.4 eV. rsc.org A smaller peak from surface hydroxide (B78521) groups may also be present at a lower binding energy. rsc.org

XPS Binding Energy Data for Cobaltous Oxalate

| Core Level | Binding Energy (eV) | Assignment | Reference |

| Co 2p₃/₂ | 781.2 | Co(II) | rsc.org |

| Co 2p₃/₂ | 786.2 | Co(II) Satellite Peak | rsc.org |

| Co 2p₁/₂ | 797.5 | Co(II) | rsc.org |

| C 1s | 288.9 | Oxalate (C₂O₄²⁻) | rsc.org |

| O 1s | 532.4 | Oxalate (C₂O₄²⁻) | rsc.org |

Electron Microscopy and Morphological Studies

Scanning Electron Microscopy (SEM) is widely used to investigate the surface morphology, particle shape, and size of cobaltous oxalate. The morphology is highly dependent on the synthesis method and conditions.

Various studies have reported diverse morphologies. One common morphology is a rod-like or needle-like structure. researchgate.nettandfonline.comresearchgate.net For instance, cobalt oxalate recovered from spent lithium-ion batteries showed a rod-like structure with lengths ranging from 1 to 10 µm. researchgate.netresearchgate.netmdpi.com In other preparations, the material grows in the form of needles that originate from a central point and spread out. scholarsresearchlibrary.com

Another observed morphology consists of rectangular sheets or plates. bhu.ac.in High-magnification images have revealed that these structures can be bundles of rectangular plates stacked in a parallel fashion, sometimes appearing hexagonal. bhu.ac.in The length of these sheets can be greater than 5 µm. bhu.ac.in Under the influence of a pulsed electromagnetic field during precipitation, the morphology of cobalt oxalate particles can shift from needle-like to spherical, with a more uniform and narrower size distribution. tandfonline.com

Summary of Observed Morphologies of Cobaltous Oxalate via SEM

| Morphology | Description | Synthesis Context | Reference |

| Rod-like | Micro-rods with lengths of 1-10 µm. | Recovered from spent LIBs. | researchgate.netresearchgate.netmdpi.com |

| Needle-like | Needles spreading from a common center. | Gel growth method. | scholarsresearchlibrary.com |

| Rectangular Sheets | Stacked bundles of rectangular plates, sometimes appearing hexagonal; >5 µm in length. | Gel growth method. | bhu.ac.in |

| Spherical | Uniform, fine spherical particles. | Precipitation in a pulsed electromagnetic field. | tandfonline.com |

Transmission Electron Microscopy (TEM) for Microstructure and Nanostructure Analysis

Transmission Electron Microscopy (TEM) is a critical technique for elucidating the microstructure and nanostructure of cobaltous oxalate. TEM analysis provides direct imaging of the material's morphology, size, and aggregation state at the nanoscale. Studies have shown that the morphology of cobaltous oxalate can be controlled through various synthesis methods, resulting in diverse nanostructures such as nanorods, nanowires, and aggregated spherical particles. dntb.gov.uaresearchgate.net For instance, the dimensions of cobaltous oxalate nanorods can be tuned by using different organic solvents like Tetrahydrofuran (THF) and Dimethylformamide (DMF) during synthesis. researchgate.net This control over morphology is crucial as the nanostructure of the oxalate precursor directly influences the properties of the cobalt oxide (Co₃O₄) derived from its thermal decomposition.

TEM imaging reveals that cobaltous oxalate precursors can form structures like microrods, which are composed of smaller, self-assembled nanoparticles. researchgate.net The size of these primary nanoparticles can range from 30 to 114 nm. dntb.gov.ua The synthesis route, such as a water-controlled precipitation process, can yield one-dimensional (1D) nanostructures. taylorandfrancis.com The morphological characteristics observed via TEM are essential for understanding the material's subsequent performance in applications like catalysis and energy storage. researchgate.net

Table 1: Morphological Features of Cobaltous Oxalate Observed via TEM

| Observed Morphology | Synthesis Method/Solvent | Typical Dimensions | Source(s) |

|---|---|---|---|

| Nanorods (anisotropic) | Prepared in Dimethylformamide (DMF) | Long, anisotropic rods | researchgate.net |

| Nanorods (shorter) | Prepared in Tetrahydrofuran (THF) | Shorter length compared to DMF-prepared rods | researchgate.net |

| Aggregated Spherical Particles | Sol-gel and colloidal destabilization | 30 - 114 nm | dntb.gov.ua |

| Microrods | Self-assembly of nanoparticles | Composed of smaller nanoparticle units | researchgate.net |

| 1D Nanostructures | Water-controlled precipitation | One-dimensional morphology | taylorandfrancis.com |

High-Resolution Transmission Electron Microscopy (HRTEM) for Lattice Imaging

High-Resolution Transmission Electron Microscopy (HRTEM) advances the analysis from general morphology to the atomic scale, allowing for direct visualization of the crystal lattice. xray.czrsc.org For materials derived from cobaltous oxalate, such as cobalt oxide (Co₃O₄), HRTEM is instrumental in confirming their crystalline nature. For example, after calcination of a cobaltous oxalate precursor, HRTEM images of the resulting Co₃O₄ clearly show lattice fringes. researchgate.net

In one study, the measured lattice spacing was 4.7 Å, which corresponds to the (111) plane of the cubic Co₃O₄ spinel structure, confirming the high crystallinity of the final product. researchgate.net This level of detail is crucial for understanding the crystallographic orientation and identifying any potential defects within the structure, which can significantly impact the material's electronic and catalytic properties. rsc.orgrsc.org The ability to resolve atomic planes provides definitive evidence of the material's phase and structural integrity. researchgate.netfigshare.com

Scanning Transmission Electron Microscopy (STEM)

Scanning Transmission Electron Microscopy (STEM) combines the principles of TEM with the scanning capabilities of SEM, rastering a focused electron beam across the sample to acquire high-resolution images and analytical data simultaneously. nanoscience.com This technique is particularly powerful when paired with spectroscopic methods like Energy-Dispersive X-ray Spectroscopy (EDS), enabling correlative mapping of elemental composition onto the high-resolution structural image. nanoscience.comresearchgate.net

In the analysis of cobalt-based materials, STEM provides detailed insights into atomic structure and composition. thermofisher.com While direct STEM analysis of cobaltous oxalate is less commonly detailed than its resulting oxides, the technique is invaluable for characterizing the final products of its decomposition. For instance, in cobalt oxide nanoparticles derived from oxalate precursors, STEM can reveal the distribution of elements and the morphology at an atomic level. thermofisher.com The technique can generate bright-field (BF) and high-angle annular dark-field (HAADF) images, which provide information on mass-thickness contrast and atomic number (Z-contrast), respectively, offering a comprehensive view of the material's structure. nanoscience.comaps.org

Optical Microscopy for Crystal Growth Progression

Optical microscopy is a fundamental and accessible technique used to monitor the growth of cobaltous oxalate crystals in real-time. It is particularly useful in gel growth methods, where the slow diffusion of reactants allows for the observation of nucleation and subsequent crystal development over days or weeks. lbp.world

Researchers have used optical microscopy to study the effects of various parameters—such as reactant concentration, gel density, and temperature—on the growth of cobaltous oxalate crystals. lbp.worldbhu.ac.in By observing the process in a crystallization apparatus like a test tube, it's possible to see where nucleation begins and how the crystals evolve in shape, size, and color. lbp.world For example, studies have reported the growth of maroon-brownish or pink cobaltous oxalate crystals. researchgate.netlbp.world This macroscopic observation is often the first step in characterization, providing essential context for more advanced microscopic analyses like SEM and TEM. lbp.worldrsc.org

Elemental and Compositional Analysis Methods

Energy-Dispersive X-ray Spectroscopy (EDAX/EDS)

Energy-Dispersive X-ray Spectroscopy (EDAX or EDS) is a standard analytical technique, often integrated with electron microscopes (SEM or TEM), to determine the elemental composition of a sample. thermofisher.comwikipedia.org The method involves bombarding the sample with an electron beam, which causes each element to emit characteristic X-rays. wikipedia.org By detecting and measuring the energy of these X-rays, a compositional spectrum is generated.

For cobaltous oxalate and its derivatives, EDS analysis is used to confirm the presence and relative abundance of the constituent elements: cobalt (Co), carbon (C), and oxygen (O). dntb.gov.uaresearchgate.net This analysis is crucial for verifying the purity of the synthesized material. For example, EDS spectra of cobalt oxide nanoparticles derived from cobaltous oxalate have confirmed the presence of only Co and O peaks, indicating high phase purity with no contaminants from precursor materials. researchgate.net The quantitative data from EDS can provide the atomic and weight percentages of the elements, which helps in verifying the stoichiometry of the compound. researchgate.net

Table 2: Example of Quantitative EDS Data for a Cobalt-based Compound

| Element | Series | Weight % | Atomic % | Source(s) |

|---|---|---|---|---|

| Oxygen | K-series | 21.74 | 55.69 | researchgate.net |

| Cobalt | K-series | 78.26 | 44.31 | researchgate.net |

Note: This table is representative of data for cobalt-based nanoparticles and illustrates the type of information obtained from EDS analysis.

Chemical Analysis for Stoichiometry

Determining the precise stoichiometry of cobaltous oxalate, particularly the degree of hydration (i.e., the 'n' in CoC₂O₄·nH₂O), often requires a combination of analytical techniques, including wet chemical methods and thermal analysis. researchgate.netresearchgate.net

Chemical analysis can be performed to quantify the cobalt content. One such method is complexometric titration using EDTA. nih.gov The oxalate content can also be determined through redox titration. These classical chemical methods provide accurate data on the molar ratios of the constituents. nih.gov

Thermal Analysis of Cobaltous Oxalate and its Derivatives

The thermal decomposition of cobaltous oxalate is a complex process influenced by factors such as its hydration state and the composition of the surrounding atmosphere. Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Thermogravimetric (DTG) analysis, are crucial for elucidating the specific stages, transition temperatures, and products of its decomposition.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing quantitative data on decomposition processes involving the loss of volatile components. Studies on cobaltous oxalate reveal distinct mass loss steps corresponding to dehydration and subsequent decomposition.

The thermal decomposition of cobaltous oxalate dihydrate (CoC₂O₄·2H₂O) typically occurs in two primary stages. researchgate.net The first stage is dehydration, where the two molecules of water of crystallization are removed. This process has been observed in temperature ranges of 118–196°C researchgate.net and 150–210°C. scholarsresearchlibrary.com The observed mass loss of approximately 18.6% to 19.7% aligns closely with the theoretical value for the loss of two water molecules. scholarsresearchlibrary.com The reaction for this step is:

CoC₂O₄·2H₂O(s) → CoC₂O₄(s) + 2H₂O(g) scholarsresearchlibrary.com

Following dehydration, the resulting anhydrous cobalt oxalate decomposes. The nature of this second stage is highly dependent on the atmosphere. In an oxidizing atmosphere like air, the decomposition occurs at temperatures between 210°C and 330°C, yielding cobalt(III) oxide (Co₃O₄) as the final solid product. scholarsresearchlibrary.comkygczz.com In an inert atmosphere, the decomposition product is metallic cobalt. kygczz.comakjournals.com

Research on a hydrated form of cobaltous oxalate with nine water molecules (nonahydrate) shows a primary dehydration stage occurring between 30°C and 177°C, with a mass loss of 17.46%, which corresponds well with the calculated loss of nine water molecules (17.58%). ijcrt.org This is followed by further decomposition steps at higher temperatures. ijcrt.org

| Hydrate Form | Atmosphere | Temperature Range (°C) | Observed Mass Loss (%) | Theoretical Mass Loss (%) | Process/Product | Source(s) |

| Dihydrate | Air | 118 - 196 | ~9.5 | 9.8 | Dehydration (Step 1) | vulcanchem.com |

| Dihydrate | - | 150 - 210 | 18.61 | 19.67 | Dehydration (Step 1) | scholarsresearchlibrary.com |

| Dihydrate | Air | 210 - 330 | 36.93 | - | Decomposition to Co₃O₄ (Step 2) | scholarsresearchlibrary.com |

| Dihydrate | Air | 248 - 279 | - | - | Decomposition to Co₃O₄ (Step 2) | researchgate.net |

| Nonahydrate | - | 30 - 177 | 17.46 | 17.58 | Dehydration | ijcrt.org |

| Nonahydrate | - | 247 - 260 | 36.88 | 37.00 | Decomposition (loss of 2CO) | ijcrt.org |

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. This technique identifies exothermic (heat releasing) and endothermic (heat absorbing) transitions.

The DTA curve for cobaltous oxalate confirms the processes observed in TGA. The dehydration of the hydrated salt is an endothermic process, indicated by a distinct endothermic peak. For cobaltous oxalate dihydrate, an endothermic peak has been recorded at 214.06°C. scholarsresearchlibrary.com Similarly, analysis of cobaltous oxalate grown in an agar (B569324) gel showed an endothermic peak at 208.25°C, attributed to the decomposition of the hydrated form into the anhydrous form. ijcrt.org

The decomposition of the anhydrous oxalate shows different thermal signatures depending on the atmosphere. In an oxidizing environment, the decomposition is an exothermic process, with one study reporting a strong exothermic peak at 310°C. ijcrt.org This exotherm corresponds to the decomposition of anhydrous cobalt oxalate into cobalt oxide. ijcrt.org At very high temperatures, around 1100°C, a further conversion from Co₃O₄ to CoO can occur. scispace.com

| Temperature (°C) | Thermal Event | Corresponding Process | Source(s) |

| 208.25 | Endothermic | Dehydration of hydrated cobalt oxalate | ijcrt.org |

| 214.06 | Endothermic | Dehydration of CoC₂O₄·2H₂O | scholarsresearchlibrary.com |

| 310 | Exothermic | Decomposition of anhydrous cobalt oxalate to cobalt oxide | ijcrt.org |

| 919 | Endothermic | Further loss of water molecules | ijcrt.org |

| ~350 | - | Conversion of anhydrous CoC₂O₄ to Co₃O₄ | scispace.com |

| ~1100 | - | Conversion of Co₃O₄ to CoO | scispace.com |

Differential Thermogravimetric (DTG) Analysis

Differential Thermogravimetric (DTG) analysis is the first derivative of the TGA curve, plotting the rate of mass change against temperature. The peaks in a DTG curve correspond to the temperatures of the maximum rate of mass loss (DTGmax), providing a clearer resolution of overlapping decomposition steps.

The DTG curve for cobaltous oxalate mirrors the findings from TGA and DTA, with distinct peaks indicating the maximum rate for each decomposition stage. tsijournals.com Studies using TG/DTG-DTA analysis confirm that cobaltous oxalate dihydrate decomposes in two main steps. researchgate.net The temperatures of the DTG peaks align well with the peaks observed in DTA analysis, confirming the credibility of the results. tsijournals.com For a binary mixture containing cobalt oxalate, the DTG curve clearly distinguishes the dehydration step, which occurs between 131°C and 224°C (404K and 497K), from the subsequent decomposition of the anhydrous cobalt oxalate at approximately 289°C (562K). tsijournals.com

Investigation of Thermal Decomposition Mechanisms and Kinetics

The study of the reaction mechanisms and kinetics of the thermal decomposition of cobaltous oxalate reveals a process that is highly sensitive to experimental conditions, particularly the surrounding atmosphere.

Decomposition Mechanism The thermal decomposition of hydrated cobaltous oxalate is broadly accepted to occur in two sequential steps: dehydration followed by the decomposition of the anhydrous salt. researchgate.netakjournals.comresearchgate.net

Dehydration: CoC₂O₄·nH₂O → CoC₂O₄ + nH₂O

Anhydrous Decomposition: The pathway for this step diverges based on the atmosphere.

In an inert atmosphere (like helium or nitrogen), anhydrous cobalt oxalate decomposes to form metallic cobalt and carbon dioxide. kygczz.comakjournals.com Some studies suggest this process can occur via two parallel reactions, one yielding metallic cobalt (Co) and the other cobalt(II) oxide (CoO). akjournals.comresearchgate.net CoC₂O₄ → Co + 2CO₂

Decomposition Kinetics The kinetics of the decomposition stages have been modeled using various solid-state reaction equations. The Avrami-Erofeev model, which describes nucleation and growth processes, is frequently applied to the decomposition of anhydrous cobalt oxalate. akjournals.comtsijournals.com

The dehydration of cobaltous oxalate dihydrate has been shown to be controlled by a phase boundary reaction (R2-R3) mechanism. tsijournals.com

The decomposition of anhydrous cobalt oxalate is often described by the Avrami-Erofeev equation (g(α) = [−ln(1 − α)]¹/ⁿ), with a reported parameter of n=2. akjournals.comtsijournals.com

The activation energy (Ea), a measure of the energy barrier for the reaction, varies for each step and with the analytical conditions. The variation in reported activation energy values, ranging from 73 to 119 kJ·mol⁻¹ for the decomposition stage, indicates the multi-step nature of the process. researchgate.net

| Decomposition Stage | Kinetic Model | Model Parameter (n) | Activation Energy (Ea) (kJ·mol⁻¹) | Source(s) |

| Dehydration | Phase Boundary (R2-R3) | - | 89 | tsijournals.com |

| Decomposition to Co | Avrami-Erofeev | 2 | 97 ± 14 | akjournals.com |

| Decomposition to CoO (Stage 1) | Avrami-Erofeev | 2 | 251 ± 15 | akjournals.com |

| Decomposition to CoO (Stage 2) | Avrami-Erofeev | 1 | 203 ± 21 | akjournals.com |

| Decomposition (general) | - | 2-4 | 73.23 - 119 | researchgate.netresearchgate.net |

Theoretical and Computational Investigations of Cobaltous Oxalate

Density Functional Theory (DFT) Studies

DFT studies have been instrumental in providing a fundamental, atom-scale description of cobaltous oxalate (B1200264), offering insights into its electronic characteristics and the structural basis for its catalytic functions.

Theoretical investigations have successfully elucidated the electronic structure of cobaltous oxalate. The material is characterized by a narrow band gap, which arises from electronic transitions between the oxygen 2p orbitals and the vacant cobalt 3d orbitals. digitellinc.com DFT calculations have shown that the electronic structures of the metal's active sites can be engineered to regulate charge distribution. researchgate.net For instance, the synergy between cobalt and other atoms, such as tungsten in bimetallic oxalates, has been found to effectively tailor the electronic structure of the oxalate. acs.org

Furthermore, DFT studies on related mixed-metal systems like nickel-cobalt (B8461503) oxalate have provided a model for understanding these properties. The d-band model, which correlates the d-band center (DBC) with the adsorption energies of reaction intermediates, is a key concept derived from these studies. rsc.org Partial oxygen substitution or doping is another strategy shown by DFT to modulate the electronic structure by shifting the d-band center to higher energies. pnas.orgnih.gov

DFT calculations have been employed to generate the band structure and Partial Density of States (PDOS) plots for the optimized unit cell of monoclinic cobaltous oxalate. digitellinc.com These computations theoretically verify the presence of a narrow, visible-light-active band gap, which is consistent with experimental spectroscopic analyses. digitellinc.comresearchgate.net

In detailed analyses of closely related nickel-cobalt oxalate systems, projected density of states (PDOS) analysis confirmed the bonding interactions between the oxygen O-2pz orbitals and the metal's d-orbitals (specifically Ni-dxy). rsc.org The density of states (DOS) plots clearly show the generation of the O-2p state upon adsorption of intermediates. rsc.org These computational tools allow for a precise determination of the d-band center positions, which are crucial for predicting catalytic activity. rsc.orgrsc.org

| Catalyst Surface | DBC Position (eV) |

|---|---|

| Ni2.5Co5C2O4 (202) | -1.07 |

| CoC2O4 (202) | -1.26 |

| NiCo2O4 (311) | -1.37 |

| NiC2O4 (202) | -1.50 |

A strong correlation between the physical structure of cobaltous oxalate and its catalytic performance has been established through DFT studies. For example, morphological engineering has been shown to enhance dual catalytic properties. digitellinc.com Nanoflake structures, which are more crystalline than nanorod architectures, exhibit improved Oxygen Evolution Reaction (OER) activity. digitellinc.com This enhancement is attributed to their narrower band gap and a greater number of sites for the generation and ejection of charges along their highly crystalline frameworks. digitellinc.com

Similarly, studies on cobalt oxalate nanorods revealed that higher crystallinity and enhanced charge transfer kinetics result in more available sites for catalytic activity. researchgate.net In bimetallic systems like nickel-cobalt oxalate and tungsten-cobalt oxalate, DFT has been used to elucidate the structure-property relationship, demonstrating that the unique structural arrangement leads to superior electrocatalytic performance compared to corresponding metal oxides. acs.orgnih.govrsc.org The synergy between the different metal atoms provides more reactive sites and facilitates rapid mass and charge transfer. acs.org

DFT calculations are a powerful tool for investigating the interaction between catalyst surfaces and reaction intermediates. Studies have shown that cobaltous oxalate can regulate the adsorption and activation of intermediates in various reactions, such as the catalytic conversion of polysulfides. researchgate.net

For the crucial Oxygen Evolution Reaction (OER), DFT provides insights into the adsorption of intermediates like hydroxyl ions (OH⁻). In a study on nickel-cobalt oxalate, the adsorption of OH was found to be weaker on the mixed-metal oxalate surface compared to its single-metal counterparts and its corresponding oxide. rsc.orgrsc.org This weaker M-OH bond strength facilitates better OER activity. rsc.org Bader charge analysis quantified the charge transfer from the adsorbed OH intermediate to the catalyst surface, further confirming the nature of the bonding interaction. rsc.org The Gibbs free energy of reaction intermediates is also influenced by factors like oxalate coordination, which can optimize the adsorption-dissociation performance of the catalyst surface. acs.org In tungsten-cobalt oxalate, the presence of tungsten was found to optimize the adsorption and desorption of intermediates by tuning the hydrogen-binding energy. acs.org

| Catalyst Surface | M-OH Bond Strength Order | Charge Transfer from OH* ( |e| ) |

|---|---|---|

| Ni2.5Co5C2O4 (202) | Weakest | 0.28 |

| CoC2O4 (202) | Weaker | 0.40 |

| NiCo2O4 (311) | Stronger | 0.65 |

| NiC2O4 (202) | Strongest | 0.84 |

Time-Dependent Density Functional Theory (TDDFT) Calculations

TDDFT extends the capabilities of DFT to study excited-state properties, providing a theoretical lens to view the optical and quantum dynamic characteristics of cobaltous oxalate.

The optical properties of cobaltous oxalate have been theoretically investigated using TDDFT calculations. digitellinc.com These studies revealed the presence of robust quantum dynamics and quantum transitions within the networks formed by the CoO₆ octahedra. digitellinc.comresearchgate.net This intrinsic quantum behavior is identified as a key factor in the material's photoactivity and its capability to serve as an excellent site for catalysis. digitellinc.comresearchgate.net By calculating properties such as the imaginary part of the dielectric function, TDDFT allows for a direct comparison between theoretical predictions and experimental optical absorption spectra, validating the computational models. acs.orgresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers a rigorous method for analyzing the electronic structure of chemical systems. wikipedia.org It partitions a molecule into atomic basins based on the topology of the electron density, allowing for the quantitative characterization of atoms and chemical bonds. wikipedia.org This approach is grounded in the principle that the concepts of atoms and bonds, fundamental to chemistry, should have a physical basis in the observable electron density distribution. wikipedia.org

Topological analysis of the electron density in cobaltous oxalate, as in other anhydrous metal oxalates, is a powerful tool for understanding its bonding characteristics. researchgate.netakjournals.com This analysis is typically performed on electron densities obtained from first-principles calculations, such as those using Density Functional Theory (DFT). researchgate.netresearchgate.netresearchgate.net The core of the analysis involves locating the critical points (CPs) of the electron density scalar field, where the gradient of the density is zero.

The nature of the chemical bonds is elucidated by examining the properties at the bond critical points (BCPs), which are found between interacting atoms. Key properties evaluated at a BCP include:

The electron density (ρ(r)) : A higher value indicates a greater accumulation of charge between the nuclei.

The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian reveals the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a concentration of electron density, characteristic of a shared interaction (covalent bond). A positive value (∇²ρ(r) > 0) indicates a depletion of electron density, typical of a closed-shell interaction (ionic bond, hydrogen bond, or van der Waals interaction). researchgate.net

The electronic energy density (H(r)) : The sign of this value can also help distinguish between bonding types.

Studies on anhydrous metal oxalates, including cobaltous oxalate, have utilized QTAIM to characterize the intra- and intermolecular interactions. akjournals.comresearchgate.netakjournals.com The results consistently show a clear distinction between the bonding within the oxalate anion and the bonding between the anion and the cobalt cation. researchgate.netresearchgate.net The bonding within the oxalate (C₂O₄²⁻) anion is found to be predominantly covalent, particularly the C-C bond. The carbon-oxygen bonds exhibit a mix of covalent and ionic character. researchgate.netresearchgate.net In contrast, the interaction between the cobalt(II) cation (Co²⁺) and the oxalate anion is strongly ionic. researchgate.netresearchgate.net

The topological properties derived from these calculations provide quantitative insights into the bonding. While specific values for cobaltous oxalate require dedicated computational studies, the table below illustrates the typical parameters obtained from a QTAIM analysis for a representative anhydrous metal oxalate, based on published data for similar compounds. akjournals.com

Interactive Data Table: Illustrative Topological Properties at Bond Critical Points (BCPs) for a Metal Oxalate Note: This table is a representative example based on analyses of similar metal oxalates. Specific values for cobaltous oxalate would result from dedicated DFT and QTAIM calculations.

| Bond Type | Electron Density (ρ) (e/ų) | Laplacian (∇²ρ) (e/Å⁵) | Electronic Energy Density (H) (Hartree/ų) | Bond Characterization |

| M-O (Metal-Oxygen) | Low (e.g., ~0.3 - 0.5) | Positive | Slightly Positive | Predominantly Ionic |

| C-C | High (e.g., ~2.0 - 2.5) | Negative | Negative | Covalent |

| C-O | Intermediate (e.g., ~2.5 - 3.0) | Positive | Negative | Polar Covalent |

This detailed analysis of electron density topology provides a fundamental understanding of the forces holding the crystal structure of cobaltous oxalate together, which is crucial for explaining its physical properties and reactivity. akjournals.com

Many-Body Green's Function Theory (GW Method) for Advanced Electronic Structure

To obtain a more precise description of the electronic properties of materials, particularly the energies of quasiparticle excitations (such as those measured in photoemission spectroscopy), it is often necessary to go beyond standard DFT. core.ac.uk The Many-Body Green's Function Theory, and specifically the GW approximation (GWA), provides a rigorous framework for this purpose. ubc.capku.edu.cn

The GW method is a sophisticated approach for calculating the self-energy of a many-electron system. core.ac.uk The self-energy accounts for the complex exchange and correlation effects that an electron experiences due to its interaction with all other electrons in the system. core.ac.uk The name "GW" derives from the mathematical expression for the self-energy (Σ), which is calculated as the product of the one-particle Green's function (G) and the dynamically screened Coulomb interaction (W): Σ = iGW. pku.edu.cn

While DFT is a ground-state theory, the GW approximation allows for the accurate determination of excited-state properties, such as electronic band gaps and band structures. core.ac.ukacs.org The method corrects the well-known underestimation of band gaps by standard DFT functionals. core.ac.uk

The application of the GW method to cobaltous oxalate would provide a highly accurate picture of its electronic band structure. This includes:

A precise value for the fundamental band gap.

The energies of the valence and conduction bands across the Brillouin zone.

Insight into the character of the electronic states, distinguishing between the contributions from cobalt 3d orbitals and the molecular orbitals of the oxalate anion.

Although specific GW calculations on cobaltous oxalate are not widely reported in the literature, studies on related cobalt oxides like Co₃O₄ have demonstrated the power of the GW method in conjunction with other techniques to elucidate their electronic structure. acs.org For a material like cobaltous oxalate, a GW calculation would refine the understanding of electron-electron interactions and provide benchmark data for interpreting experimental spectroscopic measurements. The complexity and computational cost of the GW method mean it is typically applied to systems where a high degree of accuracy for electronic properties is essential. core.ac.ukccp9.ac.uk

Applications of Cobaltous Oxalate in Advanced Materials Science

Precursor Material for Cobalt-Based Functional Materials

Cobaltous oxalate (B1200264) is widely utilized as a precursor for the synthesis of a range of cobalt-based materials. researchgate.netnih.gov The thermal decomposition of cobaltous oxalate is a common and effective method for producing high-purity cobalt oxides and metallic cobalt powders. barc.gov.in The morphology and properties of the final material are heavily influenced by the crystal structure and morphology of the initial cobalt oxalate precursor, which can be controlled during its synthesis. nih.govresearchgate.net This precursor-based approach is fundamental in fabricating materials for applications in supercapacitors, catalysts, and magnetic devices. nih.govsciforum.netbcrec.id

The thermal decomposition, or calcination, of cobaltous oxalate in an air atmosphere is a well-established method for synthesizing cobalt oxides, particularly cobalt(II,III) oxide (Co₃O₄). nih.govsciforum.netresearchgate.net The process involves heating the cobalt oxalate precursor, typically CoC₂O₄·2H₂O, which first dehydrates at around 148-200°C. sciforum.net A subsequent decomposition and oxidation reaction occurs at higher temperatures, around 293°C, to form Co₃O₄. sciforum.net This spinel-type oxide is a significant p-type semiconductor with applications in catalysis, energy storage, and sensors. sciforum.net Further heating to temperatures above 900°C in the air leads to the conversion of Co₃O₄ to cobalt(II) oxide (CoO), as described by the equilibrium: 2 Co₃O₄ ⇌ 6 CoO + O₂. wikipedia.org

A key advantage of using cobaltous oxalate as a precursor is the ability to retain the morphology of the original nanostructure in the final cobalt oxide product. nih.govacs.org Researchers have demonstrated that after calcination in the air, cobalt oxalate nanostructures, such as nanorods and nanowires, convert into mesoporous Co₃O₄ nanostructures while maintaining their original frame structures. nih.govacs.org The preparation method of the initial cobalt oxalate plays a crucial role in determining the crystal structure and morphology of the resulting oxide. nih.gov For instance, uniform cobalt oxalate microrods and microneedles have been synthesized without templates and then converted into porous Co₃O₄ with the same shapes through thermal decomposition. nih.gov This preservation occurs because the decomposition is a solid-state process where the oxalate framework breaks down, leaving behind a network of cobalt oxide that inherits the precursor's shape. The process can be likened to creating a pseudomorph, where the external form is conserved despite a change in the internal chemical composition and structure. mdpi.com

| Precursor Material | Precursor Morphology | Calcination Conditions | Final Product | Resulting Morphology | Reference |

|---|---|---|---|---|---|

| Cobalt Oxalate | Nanorods, Nanowires, Layered Folds | Calcination in air | Co₃O₄ | Mesoporous nanorods, nanowires, and layered folds (frame structure well-maintained) | nih.govacs.org |

| Cobalt Oxalate | Microrods, Microneedles | Thermal decomposition in open atmosphere | Co₃O₄ | Porous microrods and microneedles | nih.gov |

| CoC₂O₄·2H₂O | Ultra-long Nanowires | Solid-state thermal conversion | Co₃O₄ | Mesoporous nanowires | researchgate.net |

| Cobalt Oxalate Dihydrate | Submicrometer Rods | Thermal decomposition in air | Co₃O₄ | Slightly agglomerated nanoparticles (~35 nm) | nih.gov |